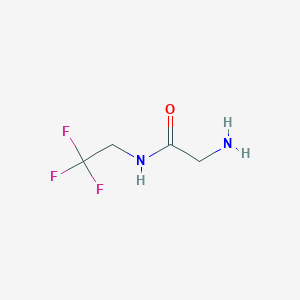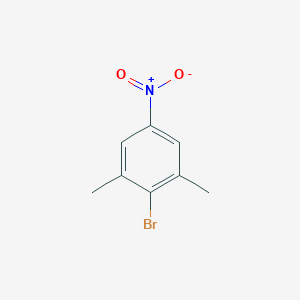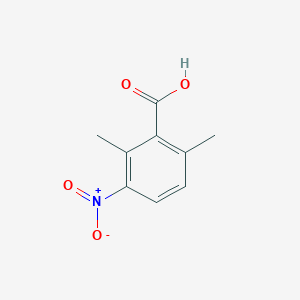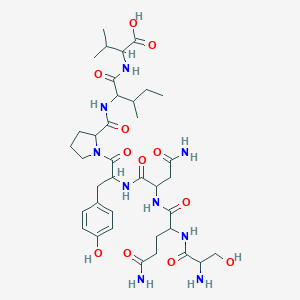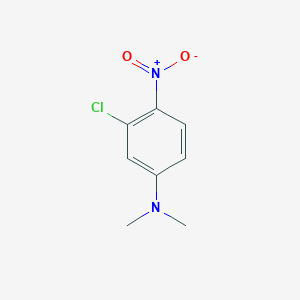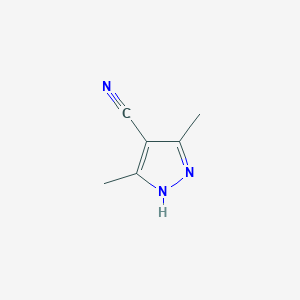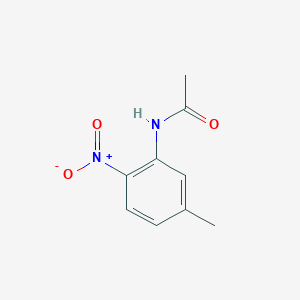
n-(5-Methyl-2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methyl-2-nitrophenyl)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a yellow crystalline powder that is soluble in organic solvents and exhibits strong absorption in the ultraviolet region.
Wirkmechanismus
The mechanism of action of n-(5-Methyl-2-nitrophenyl)acetamide involves the formation of a complex between the compound and the metal ion. This complexation results in a change in the fluorescence properties of n-(5-Methyl-2-nitrophenyl)acetamide, which can be detected by spectroscopic methods. The selectivity of n-(5-Methyl-2-nitrophenyl)acetamide towards different metal ions is due to the specific coordination geometry and electronic properties of the metal ion.
Biochemische Und Physiologische Effekte
N-(5-Methyl-2-nitrophenyl)acetamide has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is non-toxic and does not exhibit any significant cytotoxicity towards mammalian cells. n-(5-Methyl-2-nitrophenyl)acetamide has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-Methyl-2-nitrophenyl)acetamide has several advantages for lab experiments, including its high selectivity and sensitivity towards metal ions, ease of synthesis, and low cost. However, its limitations include its limited solubility in aqueous solutions, which may affect its performance in certain applications.
Zukünftige Richtungen
There are several future directions for the research on n-(5-Methyl-2-nitrophenyl)acetamide. One possible direction is the development of n-(5-Methyl-2-nitrophenyl)acetamide-based chemosensors for the detection of other metal ions and environmental pollutants. Another direction is the investigation of the antioxidant activity of n-(5-Methyl-2-nitrophenyl)acetamide and its potential applications in the treatment of oxidative stress-related diseases. Furthermore, the synthesis of n-(5-Methyl-2-nitrophenyl)acetamide derivatives with improved solubility and selectivity may also be explored.
Conclusion:
In conclusion, n-(5-Methyl-2-nitrophenyl)acetamide is a valuable tool for scientific research due to its potential applications in various fields. Its high selectivity and sensitivity towards metal ions make it a valuable tool for environmental monitoring and biomedical applications. Further research on n-(5-Methyl-2-nitrophenyl)acetamide and its derivatives may lead to the development of new tools for the detection and treatment of various diseases.
Synthesemethoden
The synthesis of n-(5-Methyl-2-nitrophenyl)acetamide involves the reaction of 5-methyl-2-nitroaniline with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds via an electrophilic aromatic substitution mechanism to yield n-(5-Methyl-2-nitrophenyl)acetamide as the final product. The purity of n-(5-Methyl-2-nitrophenyl)acetamide can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
N-(5-Methyl-2-nitrophenyl)acetamide has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as copper, zinc, and cadmium. It exhibits high selectivity and sensitivity towards these metal ions, making it a valuable tool for environmental monitoring and biomedical applications. n-(5-Methyl-2-nitrophenyl)acetamide has also been used in the development of chemosensors for the detection of nitroaromatic compounds, which are important environmental pollutants and explosives.
Eigenschaften
CAS-Nummer |
7418-36-2 |
|---|---|
Produktname |
n-(5-Methyl-2-nitrophenyl)acetamide |
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
N-(5-methyl-2-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6-3-4-9(11(13)14)8(5-6)10-7(2)12/h3-5H,1-2H3,(H,10,12) |
InChI-Schlüssel |
PNLDBAVNZVQRLS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C |
Andere CAS-Nummern |
7418-36-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



